molecular formula C14H17NO2 B11873339 2-Methyl-1-propionyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde

2-Methyl-1-propionyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde

Cat. No.: B11873339
M. Wt: 231.29 g/mol
InChI Key: ZZGHAKREAKNEIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-propionyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde is a complex organic compound belonging to the class of tetrahydroquinolines This compound is characterized by its unique structure, which includes a tetrahydroquinoline core substituted with methyl, propionyl, and carbaldehyde groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-propionyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the hydrogenation of quinaldine to produce 2-Methyl-1,2,3,4-tetrahydroquinoline, followed by functionalization at the 1 and 4 positions to introduce the propionyl and carbaldehyde groups .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1-propionyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The hydrogen atoms on the tetrahydroquinoline ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products:

    Oxidation: 2-Methyl-1-propionyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid.

    Reduction: 2-Methyl-1-propionyl-1,2,3,4-tetrahydroquinoline-4-methanol.

    Substitution: Various substituted tetrahydroquinoline derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 2-Methyl-1-propionyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde is not well-documented. its derivatives are known to interact with various molecular targets, including enzymes and receptors, through mechanisms such as enzyme inhibition and receptor binding. These interactions can modulate biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 2-Methyl-1-propionyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

IUPAC Name

2-methyl-1-propanoyl-3,4-dihydro-2H-quinoline-4-carbaldehyde

InChI

InChI=1S/C14H17NO2/c1-3-14(17)15-10(2)8-11(9-16)12-6-4-5-7-13(12)15/h4-7,9-11H,3,8H2,1-2H3

InChI Key

ZZGHAKREAKNEIN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1C(CC(C2=CC=CC=C21)C=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.